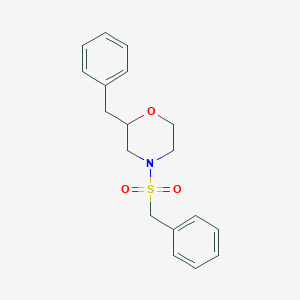

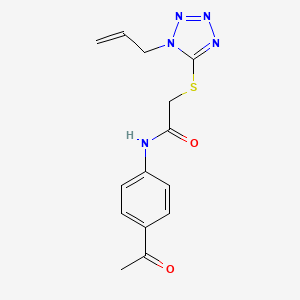

![molecular formula C18H13N3O3S2 B2917170 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 361478-50-4](/img/structure/B2917170.png)

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide, also known as DMXAA, is a small molecule drug that has shown promise in the treatment of cancer. It was first discovered in the late 1990s and has since undergone extensive research to understand its mechanism of action and potential applications in cancer therapy.

Scientific Research Applications

Synthesis and Anti-Inflammatory Applications

Research has delved into the synthesis of novel compounds related to "2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide," focusing on their potential anti-inflammatory properties. For instance, a study by Nikalje et al. (2015) reported the synthesis of derivatives through cyclocondensation processes and evaluated their anti-inflammatory activity using in vitro and in vivo models. The compounds demonstrated promising anti-inflammatory effects in both models, with docking studies revealing binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Evaluation

Another area of application is in the anticonvulsant domain, where derivatives of the compound have been synthesized and assessed for their effectiveness against seizures. Nath et al. (2021) conducted a study on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives, which showed significant anticonvulsant activity, particularly against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. Molecular docking studies supported these findings by establishing the molecular interaction of the potent compounds with Na+ channels and GABAA receptors (Nath et al., 2021).

Heterocyclic Syntheses

The compound and its derivatives serve as precursors for the synthesis of various heterocycles. Schmeyers and Kaupp (2002) highlighted the utility of thioureido-acetamides, related to the compound , in one-pot cascade reactions for synthesizing different heterocycles. These syntheses underscore the compound's role in facilitating the creation of diverse heterocyclic structures with potential biological and pharmaceutical applications (Schmeyers & Kaupp, 2002).

Antibacterial and Antifungal Activities

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial properties. For example, Patel and Dhameliya (2010) synthesized compounds that exhibited promising antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Mechanism of Action

Mode of Action

Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its organic nature, it could potentially interact with a variety of biochemical pathways depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. As a novel organic compound, further studies are needed to determine its pharmacokinetic properties .

Action Environment

The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action are currently unknown .

properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c1-25-18-20-13-7-6-10(8-14(13)26-18)19-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTNUVWVQFNECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

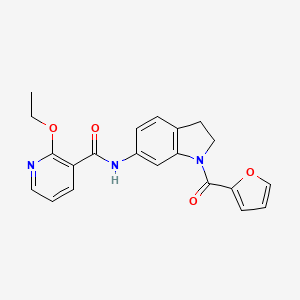

![3-[4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2917089.png)

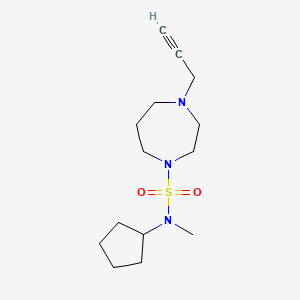

![1-(Cyclopropylmethyl)-2-[(4-phenylphenoxy)methyl]aziridine](/img/structure/B2917097.png)

![4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2917098.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)

![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)

![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)

![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)